Acide (4-méthylphényl)(oxo)acétique

Vue d'ensemble

Description

Applications De Recherche Scientifique

(4-Methylphenyl)(oxo)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: Research has explored its potential use in treating conditions such as cancer and diabetes.

Industry: It is used in the synthesis of agrochemicals, herbicides, and insecticides.

Mécanisme D'action

Target of Action

The primary target of (4-Methylphenyl)(oxo)acetic acid is believed to be the prostaglandins , which are inflammatory mediators . It has also been shown to impede the activity of cyclooxygenase enzymes involved in prostaglandin production .

Mode of Action

Although the precise mechanism of action remains incompletely understood, it is believed that (4-Methylphenyl)(oxo)acetic acid inhibits the production of prostaglandins . This inhibition is achieved by impeding the activity of cyclooxygenase enzymes, which are involved in prostaglandin production .

Biochemical Pathways

The biochemical pathway primarily affected by (4-Methylphenyl)(oxo)acetic acid is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, the compound disrupts the production of prostaglandins, thereby affecting the inflammatory response .

Result of Action

The molecular and cellular effects of (4-Methylphenyl)(oxo)acetic acid’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can potentially exert anti-inflammatory , analgesic , and antipyretic effects . It has also been explored for potential applications in treating ailments like cancer, diabetes, and other diseases .

Analyse Biochimique

Biochemical Properties

(4-Methylphenyl)(oxo)acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin production. It interacts with cyclooxygenase enzymes, impeding their activity and thereby reducing the synthesis of prostaglandins, which are key inflammatory mediators . This interaction highlights its potential as an anti-inflammatory agent.

Cellular Effects

The effects of (4-Methylphenyl)(oxo)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties can lead to reduced expression of pro-inflammatory genes and altered metabolic pathways that favor anti-inflammatory states .

Molecular Mechanism

At the molecular level, (4-Methylphenyl)(oxo)acetic acid exerts its effects through binding interactions with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it may influence gene expression by modulating transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methylphenyl)(oxo)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of (4-Methylphenyl)(oxo)acetic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity. At higher doses, adverse effects such as gastrointestinal irritation and potential toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(4-Methylphenyl)(oxo)acetic acid is involved in metabolic pathways that include interactions with enzymes such as cyclooxygenase. It affects metabolic flux by altering the levels of metabolites involved in inflammation and pain pathways. The compound’s influence on these pathways highlights its potential as a therapeutic agent for inflammatory conditions .

Transport and Distribution

Within cells and tissues, (4-Methylphenyl)(oxo)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of (4-Methylphenyl)(oxo)acetic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Methylphenyl)(oxo)acetic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride . Another method involves the reaction of 4-methylbenzoyl chloride with acetic acid in the presence of a base .

Industrial Production Methods

Industrial production of (4-Methylphenyl)(oxo)acetic acid typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methylphenyl)(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenylacetic acid: Similar in structure but with a methoxy group instead of a methyl group.

Phenylacetic acid: The parent compound from which (4-Methylphenyl)(oxo)acetic acid is derived.

4-Chlorophenylacetic acid: Similar structure with a chlorine substituent.

Uniqueness

(4-Methylphenyl)(oxo)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin production makes it particularly interesting for medicinal chemistry applications .

Propriétés

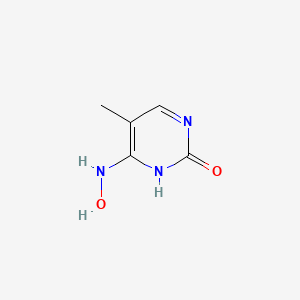

IUPAC Name |

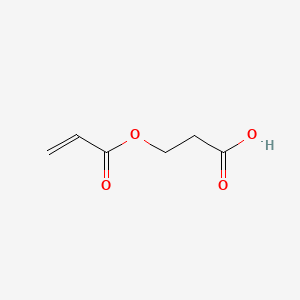

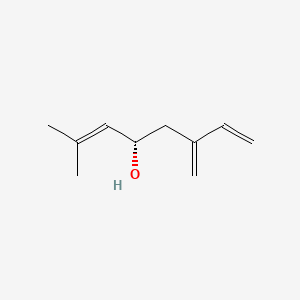

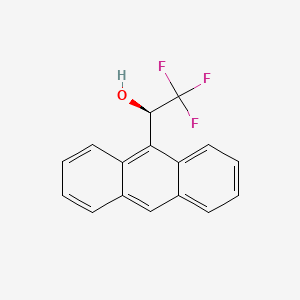

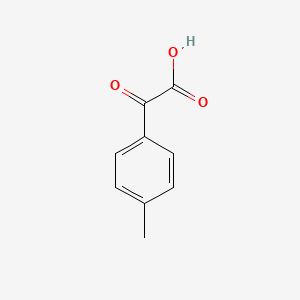

2-(4-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIIPQVTXBPHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221873 | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7163-50-0 | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.